molecular formula C18H21N3O4 B2906768 N-[2-hydroxy-2-(pyridin-2-yl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide CAS No. 2034392-42-0

N-[2-hydroxy-2-(pyridin-2-yl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide

Cat. No.: B2906768
CAS No.: 2034392-42-0
M. Wt: 343.383
InChI Key: WECPDATYTXUVAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[2-hydroxy-2-(pyridin-2-yl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide features a pyridine-4-carboxamide backbone substituted at position 2 with an oxan-4-yloxy (tetrahydropyran-4-yloxy) group and at the carboxamide nitrogen with a 2-hydroxy-2-(pyridin-2-yl)ethyl moiety.

Properties

IUPAC Name

N-(2-hydroxy-2-pyridin-2-ylethyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c22-16(15-3-1-2-7-19-15)12-21-18(23)13-4-8-20-17(11-13)25-14-5-9-24-10-6-14/h1-4,7-8,11,14,16,22H,5-6,9-10,12H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECPDATYTXUVAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=CC(=C2)C(=O)NCC(C3=CC=CC=N3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridinecarboxamide Derivatives with Heterocyclic Substitutions

3-Methyl-N-{5-[5-(oxan-4-yloxy)pyridin-2-yl]-4H-1,2,4-triazol-3-yl}pyridin-2-amine
  • Structure : Shares the oxan-4-yloxy-pyridine motif but replaces the carboxamide group with a triazole ring.
  • Synthesis : Synthesized in 6% yield via condensation of 5-(oxan-4-yloxy)pyridine-2-carbohydrazide with an imidamide derivative .
2-Hydroxy-N-(2-methoxyethyl)-6-methyl-N-((3-methylthiophen-2-yl)methyl)isonicotinamide
  • Structure : Pyridinecarboxamide with methoxyethyl and thiophenylmethyl substituents.
  • Properties : The thiophene and methoxy groups enhance lipophilicity, contrasting with the hydrophilic oxan-4-yloxy group in the target compound .

Hydroxyethyl-Substituted Carboxamides

N-{2-hydroxy-2-[2-(trifluoromethyl)phenyl]ethyl}-4-phenyl-1-(prop-2-enoyl)piperidine-4-carboxamide
  • Structure : Features a hydroxyethyl group linked to a trifluoromethylphenyl moiety and a piperidine-carboxamide core.
  • Key Differences : The trifluoromethyl group increases metabolic stability and lipophilicity, while the piperidine ring adds conformational rigidity absent in the target compound .
2-Hydroxy-N-[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide
  • Structure : Acetamide derivative with a chiral hydroxyethyl group and 3-hydroxyphenyl substitution.
  • Properties: The stereochemistry (R-configuration) and phenolic group may influence receptor selectivity compared to the pyridinylethyl group in the target compound .

Extended Aromatic Systems

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide
  • Structure: Pyridinecarboxamide fused to a chromenone (coumarin derivative) with a 4-ethoxyphenyl group.
  • Properties: Molecular weight (386.4 g/mol) exceeds typical pyridinecarboxamides.

Research Implications

  • Synthetic Challenges : Low yields in triazole derivatives (e.g., 6% in ) highlight the difficulty of introducing nitrogen-rich heterocycles compared to carboxamide formation.
  • Biological Relevance: Hydrophilic groups (e.g., oxan-4-yloxy) may improve solubility, while aromatic systems (e.g., chromenone in ) could enhance target engagement via π-stacking.
  • Unanswered Questions: Limited data on the target compound’s physicochemical properties (e.g., melting point, logP) and bioactivity necessitate further experimental characterization.

Q & A

Q. What methodologies are recommended for optimizing the synthesis of N-[2-hydroxy-2-(pyridin-2-yl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide?

Synthesis optimization typically involves multi-step reactions with careful selection of catalysts, solvents, and reaction conditions. For analogous pyridine-carboxamide derivatives, protocols include:

  • Coupling reactions : Use of coupling agents like HATU or DCC to link pyridine and oxane moieties .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) for improved solubility and reaction efficiency .
  • Temperature control : Gradual heating (e.g., 50–80°C) to minimize side reactions during cyclization .
    Characterization via NMR and mass spectrometry is critical to confirm intermediate purity .

Q. How should researchers characterize the three-dimensional structure of this compound?

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, leveraging high-resolution data for accurate bond-length and angle measurements .
  • Computational modeling : Employ density functional theory (DFT) to predict electronic properties and validate experimental data .
  • Spectroscopic analysis : Combine 1H^{1}\text{H}/13C^{13}\text{C} NMR and IR to identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm1^{-1}) .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Personal protective equipment (PPE) : Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .
  • Emergency measures : Immediate flushing with water for eye/skin exposure and access to safety showers .

Advanced Research Questions

Q. How can researchers investigate the reaction mechanisms involving this compound’s pyridine and oxane moieties?

  • Kinetic studies : Monitor reaction progress via HPLC or in situ FTIR to identify rate-determining steps .
  • Isotopic labeling : Use 18O^{18}\text{O}-labeled reagents to trace oxygen transfer in oxane ring-opening reactions .
  • Computational simulations : Apply Gaussian or GAMESS software to model transition states and activation energies .

Q. What strategies resolve discrepancies in reported biological activity data for similar compounds?

  • Experimental replication : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability .
  • Analytical validation : Cross-validate LC-MS purity (>95%) and biological results using orthogonal methods (e.g., SPR for binding affinity) .
  • Meta-analysis : Compare datasets across studies to identify confounding factors (e.g., solvent residues affecting enzyme inhibition) .

Q. How can computational modeling predict this compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes/receptors (e.g., kinase domains) .
  • Pharmacophore mapping : Identify critical hydrogen-bonding sites (e.g., pyridine N, carboxamide O) for target selectivity .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories in explicit solvent .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

  • Stress testing : Expose the compound to accelerated degradation conditions (40°C, 75% RH) and monitor via HPLC for decomposition products .
  • pH-rate profiling : Measure hydrolysis rates in buffers (pH 1–13) to identify labile bonds (e.g., ester or amide linkages) .
  • Spectroscopic tracking : Use UV-Vis to detect shifts in absorbance indicative of structural changes .

Q. How can researchers elucidate the role of the oxane ring in modulating biological activity?

  • Structure-activity relationship (SAR) studies : Synthesize analogs with modified oxane substituents (e.g., tetrahydropyran vs. tetrahydrofuran) and compare IC50_{50} values .
  • Crystallographic analysis : Resolve co-crystal structures with target proteins to observe oxane-protein interactions .
  • Free-energy calculations : Use MM-PBSA to quantify contributions of oxane hydrophobic interactions to binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.